5-chloro-1H-benzimidazole-2-sulfonic acid
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Overview
Description
5-chloro-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.65 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s structurally related to benzimidazole compounds, which are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazole compounds, in general, are known to interact with biopolymers in the living system due to their resemblance to naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole compounds are known to have a broad spectrum of pharmacological applications, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole compounds are known to have a wide range of therapeutic uses, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can inhibit various enzymes and have a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have been shown to cause cell death in leukemic cells at micromolar concentrations .
Molecular Mechanism
Benzimidazole derivatives have been shown to inhibit glutamate racemase (GR), making them promising candidates for developing antibacterial drugs .
Temporal Effects in Laboratory Settings
It is recommended to store the compound at room temperature .
Metabolic Pathways
Benzimidazole derivatives have been shown to interact with various enzymes involved in a wide range of therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 5-chloro-1H-benzimidazole with sulfuric acid or its derivatives. One common method includes the sulfonation of 5-chloro-1H-benzimidazole using chlorosulfonic acid under controlled conditions . The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
5-chloro-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 5-chloro-1H-benzimidazole-2-sulfonic acid, known for its broad-spectrum biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
Benzimidazole-2-thiol: Known for its antiparasitic and antimicrobial activities.
Uniqueness
This compound is unique due to the presence of both chloro and sulfonic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBBHTOBDRHTPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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